molecular formula C5H8BrN3 B13248973 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13248973
M. Wt: 190.04 g/mol
InChI Key: PPJWMVLJXBNEJD-UHFFFAOYSA-N
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Description

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound features a bromine atom at the 4-position and two methyl groups at the N and 1 positions of the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the bromination of N,1-dimethyl-1H-pyrazol-5-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are essential in the development of new materials and catalysts.

    Biology: The compound is used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical synthesis. The presence of both N and 1-methyl groups provides steric and electronic effects that influence its interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

4-bromo-N,2-dimethylpyrazol-3-amine

InChI

InChI=1S/C5H8BrN3/c1-7-5-4(6)3-8-9(5)2/h3,7H,1-2H3

InChI Key

PPJWMVLJXBNEJD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NN1C)Br

Origin of Product

United States

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